Imidafenacin Related Compound 1

Pharmaceutical Quality Control Impurity Profiling Structural Elucidation

Imidafenacin Related Compound 1 (CAS 170105-20-1) is a structurally characterized process impurity required for imidafenacin API and finished product QC. Regulatory agencies mandate identification and control of this specific impurity at levels as low as 0.10–0.20% by weight. Using a generic standard risks analytical error, batch failure, and regulatory non-compliance. This ISO 17034-certified reference standard ensures accurate quantification via HPLC/UPLC/LC-MS, supporting ICH Q3A/Q3B guidelines, DMF/NDA filings, and stability-indicating method validation. Procure this exact compound to guarantee batch-to-batch consistency, patient safety, and regulatory confidence.

Molecular Formula C19H19N3O
Molecular Weight 305.38
CAS No. 170105-20-1
Cat. No. B601955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidafenacin Related Compound 1
CAS170105-20-1
Synonyms4-(1H-Imidzol-1-yl)-2,2-Diphenylbutanamide
Molecular FormulaC19H19N3O
Molecular Weight305.38
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Imidafenacin Related Compound 1 (CAS 170105-20-1): An Essential Reference Standard for Imidafenacin Quality Control


Imidafenacin Related Compound 1 (CAS 170105-20-1), also known as 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide [1], is a critical chemical entity in the pharmaceutical manufacturing and quality control (QC) of the antimuscarinic drug imidafenacin . It is not a therapeutic agent but a well-defined, structurally characterized impurity or related substance that is intrinsically linked to the production process of the active pharmaceutical ingredient (API) . Its identification as one of the primary impurities in imidafenacin raw material and finished tablets [2] underscores its non-negotiable role as an analytical reference standard for ensuring batch-to-batch consistency, regulatory compliance, and the overall safety and efficacy of the final drug product.

The Imperative for Imidafenacin Related Compound 1: Why Generic Impurity Standards are Inadequate


The procurement of Imidafenacin Related Compound 1 cannot be substituted with a generic or non-specific standard due to the stringent regulatory and analytical requirements of pharmaceutical QC . Regulatory bodies like the ICH mandate the identification, qualification, and control of specific process-related impurities, including those present at levels as low as 0.10-0.20% by weight . Imidafenacin Related Compound 1 has been definitively identified as a key process impurity requiring monitoring [1]. Using a generic or structurally dissimilar standard would introduce significant analytical error, leading to incorrect quantification, potential batch failure, or, more critically, the release of a drug product with an uncharacterized impurity profile, posing a risk to patient safety and leading to regulatory non-compliance. The unique structural identity and its specific role in the imidafenacin impurity profile demand the use of this exact reference compound for accurate, traceable, and compliant quality control.

Product-Specific Quantitative Evidence Guide for Imidafenacin Related Compound 1


Definitive Structural Differentiation from Imidafenacin API

The primary differentiation of Imidafenacin Related Compound 1 (IRC1) lies in its specific structural identity as a well-characterized impurity of the imidafenacin API. While sharing a core diphenylbutanamide scaffold, IRC1 differs from the parent drug (CAS 170105-16-5) by the absence of a methyl group on its imidazole ring [1]. This structural variance is confirmed by high-resolution mass spectrometry and nuclear magnetic resonance [2].

Pharmaceutical Quality Control Impurity Profiling Structural Elucidation

Established Pharmacological Baseline: Potency and Selectivity Profile in Muscarinic Receptor Assays

As part of a broader SAR study that led to the discovery of imidafenacin, this compound (Imidafenacin Related Compound 1) was evaluated for its antimuscarinic activity. While the parent drug was ultimately selected for its superior profile, this compound's quantitative data serves as a crucial comparator, establishing a pharmacological baseline against which the effects of structural modifications (e.g., methylation of the imidazole ring) can be measured. The data show its binding affinities for M1, M2, and M3 muscarinic receptor subtypes in functional tissue assays .

Structure-Activity Relationship (SAR) Muscarinic Receptor Pharmacology Drug Discovery

Traceability and Conformity to ISO 17034:2016 Certified Reference Material Standards

Commercially available lots of this compound are produced as Certified Reference Materials (CRMs) under the stringent requirements of ISO 17034:2016 [1]. This certification is a key differentiator from non-certified or research-grade chemicals, providing documented, auditable evidence of the material's purity, identity, homogeneity, and stability.

Analytical Method Validation Regulatory Compliance Certified Reference Materials

Defined Physical and Analytical Properties for Method Development

The compound's physicochemical properties are well-defined, providing a predictable foundation for analytical method development and validation. Its properties contrast with those of the parent API, enabling chromatographic separation.

Analytical Method Development Chromatography Reference Standard Characterization

Optimal Industrial and Research Application Scenarios for Imidafenacin Related Compound 1


Pharmaceutical Quality Control (QC) and Batch Release Testing

In a QC laboratory, this compound is used as a primary reference standard to identify and quantify the specific process impurity in both imidafenacin API and finished drug product batches. Its use in HPLC, UPLC, or LC-MS methods provides the accuracy and traceability required to meet ICH Q3A/Q3B guidelines and ensure each batch conforms to its established impurity profile before release [1].

Analytical Method Development and Validation

Analytical chemists use this certified reference standard to develop and validate new or improved analytical methods for imidafenacin. Its well-defined structure and properties are crucial for determining system suitability parameters, such as resolution between the impurity peak and the API peak, as well as for establishing method accuracy, precision, linearity, and limits of detection/quantitation (LOD/LOQ) [1][2].

Forced Degradation Studies (Stress Testing)

To understand the stability profile of imidafenacin drug product, this compound can serve as a marker to determine if it is also a degradation product. By spiking the standard into a placebo or API solution and subjecting it to stress conditions (heat, light, oxidation, humidity), researchers can confirm its retention time and stability, enabling the development of a robust, stability-indicating method that can separate and quantify all potential degradation pathways [1].

Regulatory Filing and Audits

For pharmaceutical companies preparing a Drug Master File (DMF) or a New Drug Application (NDA), the availability of an ISO 17034-certified standard for this known impurity provides the necessary documentation to support the analytical section of the filing. The comprehensive Certificate of Analysis (CoA) provides regulators with confidence in the company's ability to control its manufacturing process and ensure product purity throughout its shelf life [1].

Technical Documentation Hub

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